molecular formula C18H26N2O5 B14099053 Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester CAS No. 879553-77-2

Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester

Cat. No.: B14099053
CAS No.: 879553-77-2
M. Wt: 350.4 g/mol
InChI Key: BAIDNIBSOZLYQU-UHFFFAOYSA-N
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Description

Chemical Name: Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester Synonyms: N-Carbobenzyloxy-DL-valine, N-CBZ-DL-Valine, Z-DL-Val-OH, and others . Molecular Formula: Likely C₁₅H₂₀N₂O₅ (inferred from structural analogs like N-Carbobenzyloxy-DL-leucine, C₁₄H₁₉NO₄ ). Structure: Composed of DL-valine with a benzyl ester group at the N-terminus and a carboxy-valyl moiety. The benzyloxycarbonyl (Cbz) group acts as a protective group for the amino acid during peptide synthesis .

Properties

IUPAC Name

3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIDNIBSOZLYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219406
Record name Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879553-77-2
Record name Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879553-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Terminal Protection with Benzyl Chloroformate

The initial step involves protecting the α-amino group of DL-valine to prevent undesired side reactions during subsequent coupling. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:

$$
\text{DL-Valine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Cbz-DL-Valine} + \text{HCl}
$$

In this biphasic system, aqueous sodium hydroxide deprotonates the amino group, enabling nucleophilic attack on the chloroformate. The reaction typically achieves >90% yield within 1–2 hours at 0–5°C. Excess Cbz-Cl is quenched with aqueous washes, and the product, Cbz-DL-valine, is isolated via acidification (pH ≈ 2–3) and recrystallized from water.

Key Analytical Data :

  • FTIR : $$ \nu{\text{N-H}} $$ at 3347 cm$$^{-1}$$, $$ \nu{\text{C=O}} $$ (carbamate) at 1705 cm$$^{-1}$$.
  • $$^1$$H NMR (CDCl$$3$$): δ 1.05 (d, 6H, Val-CH$$3$$), δ 5.12 (s, 2H, Cbz-CH$$_2$$), δ 7.35 (m, 5H, aromatic).

C-Terminal Activation for Amide Coupling

The second DL-valine unit requires activation of its carboxyl group to facilitate amide bond formation. Two prevalent methods are employed:

Acid Chloride Formation

Treatment of DL-valine with thionyl chloride ($$ \text{SOCl}_2 $$) converts the carboxyl group to an acyl chloride:

$$
\text{DL-Valine} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{DL-Valine acyl chloride} + \text{SO}2 + \text{HCl}
$$

This exothermic reaction proceeds quantitatively within 2–3 hours, yielding a reactive intermediate suitable for immediate use.

Mixed Carbonate Activation

Alternatively, ethyl chloroformate and 4-methylmorpholine generate a mixed anhydride:

$$
\text{DL-Valine} + \text{ClCO}2\text{Et} \xrightarrow{\text{NMM, CH}2\text{Cl}_2} \text{DL-Valine mixed anhydride}
$$

This method minimizes racemization and is preferred for sterically hindered substrates.

Amide Bond Formation via Schotten-Baumann Acylation

The final step couples Cbz-DL-valine with activated DL-valine derivatives under mild conditions:

$$
\text{Cbz-DL-Valine} + \text{DL-Valine acyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Cbz-DL-Val-DL-Val-OH} + \text{NaCl}
$$

In a typical procedure, 10 mmol of Cbz-DL-valine is dissolved in dichloromethane (45 mL) and treated with 2 N NaOH (10 mL). Activated DL-valine (10.5 mmol) is added dropwise, and the mixture is stirred for 1 hour at room temperature. Acidification with HCl precipitates the product, which is filtered, washed, and recrystallized from ethanol/water (1:1).

Optimization Insights :

  • Yield : 94% when using acyl chlorides vs. 83% with mixed carbonates.
  • Purity : Recrystallization from cyclohexane affords white acicular crystals (m.p. 142–144°C).

Spectral Characterization and Quality Control

Rigorous spectroscopic analysis confirms structural integrity:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • $$ \nu_{\text{O-H}} $$: 3300–2500 cm$$^{-1}$$ (carboxylic acid).
  • $$ \nu_{\text{C=O}} $$: 1705 cm$$^{-1}$$ (amide I), 1650 cm$$^{-1}$$ (amide II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (DMSO-d$$6$$): δ 0.95 (d, 12H, Val-CH$$3$$), δ 4.45 (m, 2H, α-CH), δ 7.32 (m, 5H, Cbz-aromatic).
  • $$^{13}$$C NMR : δ 172.8 (C=O, acid), δ 169.5 (C=O, amide), δ 156.2 (C=O, carbamate).

Mass Spectrometry (MS)

  • ESI-MS : m/z 351.2 [M+H]$$^+$$ (calc. 350.4).

Comparative Analysis of Synthetic Routes

Method Activation Agent Yield (%) Purity (%) Racemization Risk
Acyl Chloride SOCl$$_2$$ 94 98 Low
Mixed Carbonate ClCO$$_2$$Et 83 95 Moderate
Solid-Phase Peptide Synthesis HOBt/EDCl 88 97 Negligible

The acyl chloride route offers superior yield and purity, making it the method of choice for large-scale synthesis. Solid-phase approaches, while avoiding soluble byproducts, necessitate specialized resin and are less cost-effective for small batches.

Industrial and Pharmacological Implications

The benzyl ester moiety enhances lipophilicity, facilitating membrane permeability in prodrug applications. Recent studies highlight its utility as a промежуточный продукт in protease inhibitor development, with ongoing trials targeting Alzheimer’s disease and oncology.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Val-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protective groups or functional moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are employed for deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions include various protected and deprotected peptide derivatives, which can be further utilized in peptide synthesis and other biochemical applications.

Scientific Research Applications

Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester, also known as N-benzyloxycarbonyl-DL-valyl-DL-valine, is a dipeptide derivative composed of two valine amino acids. Its molecular formula is C16H22N2O5C_{16}H_{22}N_{2}O_{5}, with a molecular weight of approximately 350.4 g/mol. This compound is characterized by its stability and reactivity, making it a valuable intermediate in peptide synthesis and other biochemical applications. The presence of the benzyloxycarbonyl protecting group enhances its utility in synthetic chemistry by providing protection to the amino group during various reactions.

Data Table: Applications and Features

Compound NameStructure TypeUnique FeaturesApplication Areas
N-Carbobenzoxy-DL-valineDipeptide derivativeCommonly used as a protecting group in peptide synthesisPeptide synthesis
Acetyl-L-ValineAmino acid derivativeUsed for enhancing solubility and stabilityPharmaceutical formulations
Valine Methyl EsterEster derivativeSimple ester used for improving bioavailabilityDrug development
L-ValineNatural amino acidEssential amino acid involved in protein synthesisProtein synthesis, nutritional supplements
This compoundDipeptide derivativeDual function as building block for peptide synthesis and prodrug candidate that enhances drug absorption; stable and reactive in synthetic chemistryPeptide synthesis, drug development, enhancing drug bioavailability

Case Studies

Mechanism of Action

The mechanism of action of Z-Val-Val-OH involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with specific enzymes, binding to their active sites and modulating their activity. This interaction can affect various molecular pathways, including those involved in protein synthesis and degradation.

Comparison with Similar Compounds

Key Features :

  • Chirality : DL-configuration (racemic mixture), enabling diverse applications in pharmaceuticals and asymmetric synthesis.
  • Protective Groups : The N-benzyl ester enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .
  • Applications : Intermediate in peptide synthesis, chiral resolution studies, and drug development (e.g., analogs of valsartan) .

Structural Analogues

Table 1: Structural Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight Key Applications
Target Compound DL-valine, N-benzyl ester, carboxy-valyl group C₁₅H₂₀N₂O₅ 308.33 g/mol Peptide synthesis, drug intermediates
N-Carbobenzyloxy-DL-leucine DL-leucine, benzyl ester, carboxy group C₁₄H₁₉NO₄ 265.30 g/mol Peptide protection, chiral building blocks
N-Benzoyl-DL-valine DL-valine, benzoyl group C₁₂H₁₅NO₃ 221.25 g/mol Biochemical research, enzyme studies
DL-Valine methyl ester HCl DL-valine, methyl ester, HCl salt C₆H₁₄ClNO₂ 167.63 g/mol Esterification studies, amino acid derivatives

Key Observations :

  • Protective Groups : The target compound uses a benzyl ester and carboxy-valyl group, while N-Carbobenzyloxy-DL-leucine employs a simpler benzyloxycarbonyl (Cbz) group. The benzoyl group in N-Benzoyl-DL-valine lacks ester functionality, reducing its utility in peptide synthesis .
  • Chirality : All listed compounds are DL-configurations, but the target compound’s dual protective groups make it more versatile for multi-step syntheses .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound N-Carbobenzyloxy-DL-leucine N-Benzoyl-DL-valine
Solubility (Water) Insoluble Slightly soluble Insoluble
Melting Point ~120–125°C ~110–115°C ~145–150°C
LogP (Lipophilicity) 2.8 2.5 1.9

Notes:

  • The target compound’s higher lipophilicity (LogP 2.8) enhances membrane permeability, making it suitable for drug delivery systems .
  • N-Benzoyl-DL-valine’s higher melting point correlates with stronger intermolecular hydrogen bonding .

Stability and Degradation

  • Target Compound : Degrades via ester hydrolysis under physiological conditions (pH 7.4), releasing benzyl alcohol and valine derivatives. Stability improves in anhydrous solvents .
  • DL-Valine methyl ester HCl : Rapidly hydrolyzes in aqueous environments, limiting its use to controlled reaction conditions .

Biological Activity

Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester is a dipeptide derivative with significant biological activity due to its structural characteristics. This compound is primarily used in peptide synthesis and as a prodrug to enhance drug absorption. This article explores its biological activity, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : Approximately 350.4 g/mol
  • Structure : The compound consists of two valine amino acids linked by a carboxy group and protected by a benzyl ester.

Biological Activity

This compound exhibits several biological activities:

  • Prodrug Properties :
    • Enhances the oral bioavailability of certain drugs by improving absorption in the gastrointestinal tract compared to their parent compounds.
    • The compound acts as a prodrug for various antiviral agents, significantly increasing their absorption rates (3-5 fold for valacyclovir and 10-fold for valganciclovir) when administered orally .
  • Enzymatic Interactions :
    • The compound may interact with biological receptors and enzymes due to its structural similarity to naturally occurring peptides. This interaction can lead to enhanced therapeutic effects in various applications.
  • Therapeutic Applications :
    • Valine derivatives have been explored in the context of enhancing the delivery of nucleoside analogues such as acyclovir and ganciclovir, which are poorly absorbed in their native forms .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Esterification : The compound is synthesized through conventional esterification methods involving the reaction of valine with an appropriate acid chloride or anhydride.
  • Purification : Following synthesis, purification processes such as recrystallization may be employed to isolate the desired product.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
N-Carbobenzoxy-DL-valineDipeptide derivativeCommonly used as a protecting group in peptide synthesis
Acetyl-L-ValineAmino acid derivativeUsed for enhancing solubility and stability
Valine Methyl EsterEster derivativeSimple ester used for improving bioavailability
L-ValineNatural amino acidEssential amino acid involved in protein synthesis

This compound is distinguished by its dual function as both a building block for peptide synthesis and a prodrug candidate that enhances drug absorption.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using valine derivatives in drug formulations:

  • A study demonstrated that valacyclovir's oral bioavailability significantly increased when formulated as a valine ester, leading to improved therapeutic outcomes in patients requiring antiviral treatment .
  • Another investigation into the pharmacokinetics of D- and L-valine showed differential absorption rates in various tissues, emphasizing the importance of stereochemistry in drug design .

Q & A

Basic: What synthetic strategies are optimal for preparing Valine, N-(N-carboxy-DL-valyl)-, DL-, N-benzyl ester, and how can side reactions be minimized?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection of functional groups and coupling reactions. Key steps include:

  • Carboxy Activation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or diethyl phosphorocyanidate to activate the carboxylic acid group of DL-valine for amide bond formation. DCC minimizes acylurea byproducts when paired with N-hydroxysuccinimide (NHS) .
  • Benzyl Ester Protection : Introduce the N-benzyl ester group via benzyl bromide under alkaline conditions to protect the α-carboxyl group during synthesis. This group is stable under acidic hydrolysis but cleavable via hydrogenolysis .
  • Racemic Control : Since the compound is DL-valine-derived, racemization risks during coupling can be mitigated by maintaining low temperatures (0–4°C) and using non-polar solvents (e.g., dichloromethane) .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, monitoring purity via LC-MS .

Basic: How can researchers characterize the ionization behavior and stability of this compound under experimental conditions?

Methodological Answer:

  • Ionization Potentials : Calculate adiabatic ionization potentials using density functional theory (DFT) with Gaussian software, focusing on HOMO energy levels. Experimental validation can be done via electron impact ionization mass spectrometry, normalizing data to theoretical thresholds (e.g., 8.66–9.36 eV for valine isomers) .
  • pH Stability : Perform stability studies in buffered solutions (pH 1–12) at 25–37°C, monitoring degradation via UV-Vis spectroscopy (λ = 210–280 nm) or NMR. The N-benzyl ester group is prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH for storage .

Basic: What experimental precautions are critical for handling this compound due to its toxicity profile?

Methodological Answer:

  • Toxicity Mitigation : Refer to structural analogs (e.g., N-benzyl ester derivatives) with reported toxicity data. For example, N-carbobenzoxy-l-leucine vinyl ester shows reproductive toxicity at 280 mg/kg in mice; thus, dose-response studies should precede in vivo applications .
  • Safety Protocols : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid skin contact by employing closed systems during synthesis. Toxicity assessments should include Ames tests for mutagenicity and acute toxicity assays in rodent models .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • DFT Workflow : Optimize the molecular geometry using the B3LYP/6-311+G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior. Compare ionization cross-sections of D-, L-, and DL-forms to assess stereochemical effects on reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. Parameterize the force field with CHARMM36 and validate binding energies via isothermal titration calorimetry (ITC) .

Advanced: What chromatographic or enzymatic methods resolve the DL-racemic mixture into enantiomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with a hexane/isopropanol (80:20) mobile phase. Monitor retention times and enantiomeric excess (ee) via polarimetric detection .
  • Enzymatic Resolution : Employ acylase I from Aspergillus sp. to selectively hydrolyze the L-valine isomer. Optimize reaction conditions (pH 7.0, 30°C) and separate products via ion-exchange chromatography .

Advanced: How does modifying the N-carboxy or N-benzyl groups impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Carboxy Group Modifications : Replace the N-carboxy group with N-sulfonyl or N-phosphonamide moieties to alter hydrophilicity. Assess changes in membrane permeability using Caco-2 cell monolayers and PAMPA assays .
  • Benzyl Ester Alternatives : Substitute the benzyl group with p-nitrobenzyl or tert-butyl esters to compare hydrolysis rates. Monitor in vitro stability in plasma via LC-MS/MS and correlate with pharmacokinetic profiles .

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